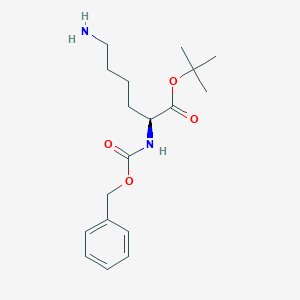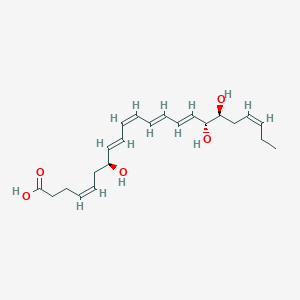
レゾルビンD2
概要
説明
Resolvin D2 is a specialized pro-resolving mediator derived from docosahexaenoic acid, an omega-3 polyunsaturated fatty acid. It plays a crucial role in the resolution phase of inflammation, actively promoting the cessation of inflammatory responses and aiding in the restoration of tissue homeostasis . Resolvin D2 is known for its potent anti-inflammatory and pro-resolving properties, making it a significant compound in the field of inflammation research.
科学的研究の応用
Resolvin D2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the biosynthesis and function of specialized pro-resolving mediators.
Biology: Investigated for its role in modulating immune responses and promoting the resolution of inflammation.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, such as rheumatoid arthritis, cardiovascular diseases, and sepsis
Industry: Potential applications in the development of anti-inflammatory drugs and nutraceuticals
作用機序
レゾルビンD2は、複数の分子標的と経路を通じて効果を発揮します。
白血球モジュレーション: 接着受容体の発現を調節することで、好中球の遊走と白血球内皮相互作用を減少させます.
一酸化窒素生成: 内皮依存性一酸化窒素生成を強化し、血管拡張と炎症の軽減につながります.
貪食作用: マクロファージによるアポトーシス細胞と病原体のクリアランスを促進し、炎症の解決を支援します.
受容体相互作用: GPR18などの特定のGタンパク質共役受容体に結合して、その抗炎症作用とプロレゾルビング作用を媒介します
生化学分析
Biochemical Properties
Resolvin D2 interacts with various enzymes, proteins, and other biomolecules. It is a metabolic product of docosahexaenoic acid (DHA), converted by 15-lipoxygenase and then 5-lipoxygenase successively . It has been observed to trigger the process of inflammation resolution, thereby reinstating the homeostasis of the inflammatory response .
Cellular Effects
Resolvin D2 has significant effects on various types of cells and cellular processes. It promotes the switch of macrophages toward their anti-inflammatory phenotype and increases their secretion of pro-myogenic factors . Moreover, Resolvin D2 directly targets myogenic cells and promotes their differentiation and the expansion of the pool of myogenic progenitor cells leading to increased myogenesis .
Molecular Mechanism
Resolvin D2 exerts its effects at the molecular level through various mechanisms. It was found to downregulate the expression of the toll-like receptor 4 (TLR4)/NF-κB p65 gene by reducing the nuclear translocation of TLR4/NF-κB pathway p65 in microglia, blocking the transmission of the NF-κB signaling pathway .
Temporal Effects in Laboratory Settings
The effects of Resolvin D2 change over time in laboratory settings. It has been shown to have positive effects on depressive-like behavior in three mouse models of depression . It also promotes the switch of macrophages toward their anti-inflammatory phenotype and increases their secretion of pro-myogenic factors .
Dosage Effects in Animal Models
The effects of Resolvin D2 vary with different dosages in animal models. In a study using a 2-hit model of cecal ligation and puncture (CLP) induced infectious peritonitis and secondary lung infection with Pseudomonas aeruginosa, Resolvin D2 given as late as 48h after CLP surgery reduced blood bacterial load without altering plasma cytokines compared to mice given saline vehicle .
Metabolic Pathways
Resolvin D2 is involved in several metabolic pathways. It is a metabolic product of DHA, converted by 15-lipoxygenase then 5-lipoxygenase successively . It is known to exert a significant influence on the regulation of the inflammatory response .
Transport and Distribution
Resolvin D2 is transported and distributed within cells and tissues. It regulates leukocyte adherence via both direct actions on PMN and endothelial vasoactive substances .
準備方法
合成経路と反応条件: レゾルビンD2は、リポキシゲナーゼを含む一連の酵素反応によってドコサヘキサエン酸から生合成されます。this compoundの合成調製には、エナンチオマー的に幾何学的に純粋な出発物質の使用が含まれます。 このプロセスには、中間体ヒドロペルオキシ誘導体の生成が含まれ、これは立体選択的還元および加水分解によってthis compoundに変換されます .
工業的製造方法: this compoundの工業的製造は、その生合成経路の複雑さと正確な立体化学的制御の必要性のために、まだ初期段階にあります。 現在の方法は、生体触媒と高度な精製技術を使用して、ドコサヘキサエン酸のthis compoundへの酵素的変換を最適化することに重点を置いており、高収率と高純度を確保しています .
化学反応の分析
反応の種類: レゾルビンD2は、次を含むさまざまな生化学反応を起こします。
酸化: ヒドロペルオキシ中間体の生成が含まれます。
還元: ヒドロペルオキシ中間体をヒドロキシル誘導体に立体選択的に還元します。
一般的な試薬と条件:
酸化: リポキシゲナーゼが通常触媒として使用されます。
還元: 立体選択的な還元剤が使用されます。
主要な生成物: これらの反応から生成される主要な生成物には、それぞれ異なる生物学的活性を持つ、this compoundのさまざまなヒドロキシル化誘導体が含まれます .
4. 科学研究アプリケーション
This compoundは、次を含む幅広い科学研究アプリケーションを持っています。
化学: 特異的なプロレゾルビングメディエーターの生合成と機能を研究するためのモデル化合物として使用されます。
生物学: 免疫応答の調節と炎症の解決の促進における役割について調査されています。
類似化合物との比較
レゾルビンD2は、次を含む、より大きな特異的なプロレゾルビングメディエーターファミリーの一部です。
レゾルビンD1: this compoundに似ていますが、ヒドロキシル化パターンと特定の受容体相互作用が異なります.
レゾルビンE1: エイコサペンタエン酸から誘導され、異なる抗炎症特性を持っています.
プロテクチンとマレシン: 独自の構造と機能を持つ、特異的なプロレゾルビングメディエーターの他のクラス.
This compoundのユニークさ: this compoundは、その特定の立体化学と強力な抗炎症作用によってユニークです。 This compoundは、好中球浸潤を効果的に減らし、炎症の解決を促進することが示されており、治療研究において貴重な化合物となっています .
特性
IUPAC Name |
(4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-12,14,17,19-21,23-25H,2,13,15-16,18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,11-8-,14-10+,17-12+/t19-,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFAUGXNBOBQDM-XFMPMKITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](C/C=C\CCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347465 | |
| Record name | (4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-Trihydroxy-4,8,10,12,14,19-docosahexaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
810668-37-2 | |
| Record name | (4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-Trihydroxy-4,8,10,12,14,19-docosahexaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


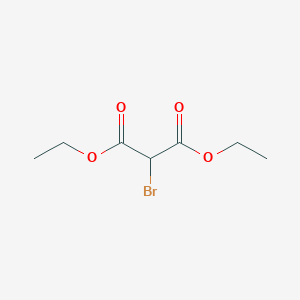
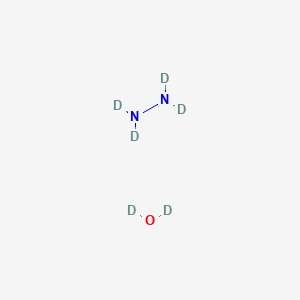
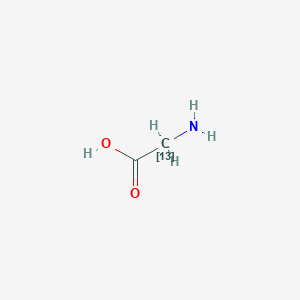
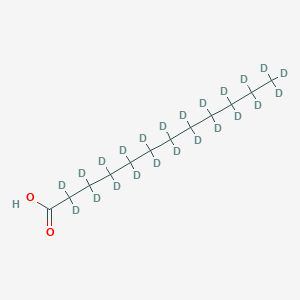


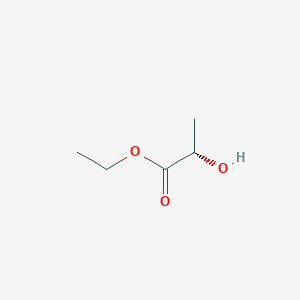
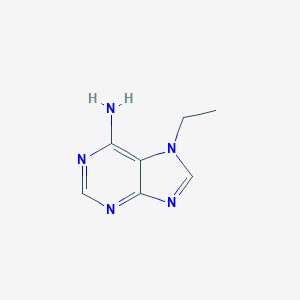
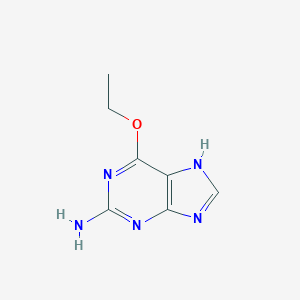
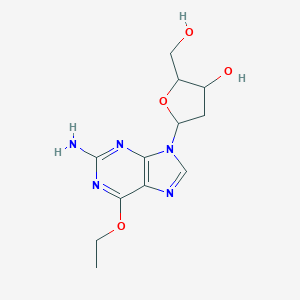
![tert-butyl (2S)-5-hydroxy-6-[[(5S)-2-hydroxy-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B32963.png)
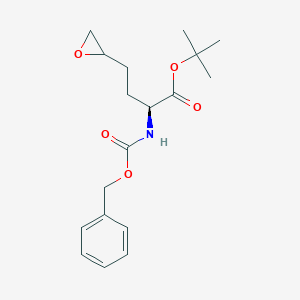
![(2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester](/img/structure/B32968.png)
